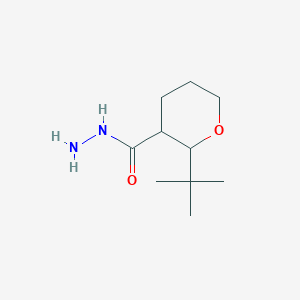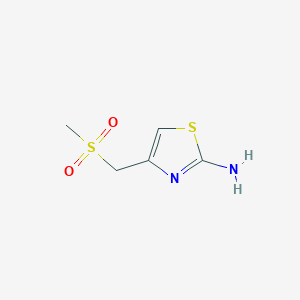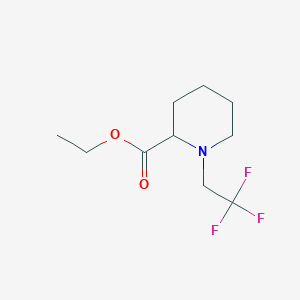
2-N-(naphthalen-1-yl)pyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(naphthalen-1-yl)pyridine-2,3-diamine is an organic compound with the molecular formula C15H13N3 It is a derivative of pyridine and naphthalene, characterized by the presence of two amino groups attached to the pyridine ring and a naphthyl group attached to one of the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(naphthalen-1-yl)pyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with 1-naphthylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, higher reaction temperatures, and more efficient purification techniques such as column chromatography or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-N-(naphthalen-1-yl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-N-(naphthalen-1-yl)pyridine-2,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-N-(naphthalen-1-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diaminopyridine: A precursor in the synthesis of 2-N-(naphthalen-1-yl)pyridine-2,3-diamine.
1-Naphthylamine: Another precursor used in the synthesis.
2-N-ethyl-2-N-(naphthalen-1-yl)pyridine-2,3-diamine: A similar compound with an ethyl group instead of a hydrogen atom on the nitrogen.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring with two amino groups and a naphthyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H13N3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-N-naphthalen-1-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C15H13N3/c16-13-8-4-10-17-15(13)18-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,16H2,(H,17,18) |
Clé InChI |
QIOBHOPNRXUCOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=CC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone](/img/structure/B15128552.png)




![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B15128581.png)
![7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B15128589.png)
![1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15128590.png)


![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B15128618.png)

![rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15128630.png)
